molecular formula C10H9FO3 B2367842 Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate CAS No. 2112657-13-1

Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2367842
CAS No.: 2112657-13-1
M. Wt: 196.177
InChI Key: QNZIOWIPQAQJJI-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Chemical Reactions Analysis

Types of Reactions: Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogen or nitro groups .

Scientific Research Applications

Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate
  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • Benzofuran carbohydrazide

Comparison: Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. For example, the presence of a fluorine atom at the 7-position can enhance its antibacterial properties compared to other benzofuran derivatives .

Properties

IUPAC Name

methyl 7-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZIOWIPQAQJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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